molecular formula C18H12N4O B2685802 N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide CAS No. 2034385-80-1

N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide

Cat. No.: B2685802
CAS No.: 2034385-80-1
M. Wt: 300.321
InChI Key: LXTHKAQFBMAKTC-UHFFFAOYSA-N
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Description

N-{[2,4'-Bipyridine]-5-yl}-3-cyanobenzamide (CAS 2034385-80-1) is a synthetic benzamide derivative incorporating a 2,4'-bipyridine scaffold, a structure of significant interest in medicinal and agrochemical research . This compound belongs to a class of molecules where the bipyridine unit is known to contribute to diverse biological activities, and the amide linkage can facilitate hydrogen bonding with biological targets . The molecular formula is C18H12N4O, with a molecular weight of 300.31 g/mol . Its structure features a 3-cyanobenzamide group linked to the 5-position of a 2,4'-bipyridine system . Research into structurally related benzamides substituted with pyridine-linked heterocycles has demonstrated promising pesticidal activities . These analogues have shown notable larvicidal effects against mosquito larvae, as well as broad-spectrum fungicidal activities in preliminary bioassays against various pathogenic fungi . Such compounds are investigated as potential lead structures for developing new, high-efficacy agrochemicals . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-cyano-N-(6-pyridin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O/c19-11-13-2-1-3-15(10-13)18(23)22-16-4-5-17(21-12-16)14-6-8-20-9-7-14/h1-10,12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHKAQFBMAKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated cyanobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere, and at elevated temperatures.

Another method involves the Stille coupling reaction, where a stannylated bipyridine derivative reacts with a halogenated cyanobenzamide. This reaction also requires a palladium catalyst and is typically performed under similar conditions as the Suzuki coupling.

Industrial Production Methods

Industrial production of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The cyanobenzamide group can be reduced to form corresponding amines.

    Substitution: The bipyridine unit can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base to activate the bipyridine ring.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of amines from the cyanobenzamide group.

    Substitution: Various substituted bipyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide serves as a ligand in coordination chemistry, forming metal complexes that exhibit unique properties. These complexes can be utilized in catalysis and materials science. The compound's ability to stabilize metal ions enhances its potential in various chemical reactions.

Case Study: Coordination Complexes

  • Research has demonstrated the formation of stable coordination complexes with transition metals, which exhibit enhanced catalytic activity in reactions such as hydrogenation and oxidation .

Medicine

The compound is being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Its structural characteristics may allow it to interact selectively with biological targets, making it a candidate for therapeutic agents.

Case Study: Anticancer Activity

  • Preliminary studies have indicated that derivatives of this compound show promising anticancer activity by inhibiting specific pathways involved in tumor growth .

Materials Science

This compound is also utilized in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to form strong interactions with various substrates makes it suitable for creating functional materials.

Case Study: Supramolecular Structures

  • Researchers have successfully incorporated this compound into supramolecular assemblies that demonstrate enhanced mechanical properties and responsiveness to external stimuli .

Data Table: Summary of Applications

Field Application Case Study Reference
ChemistryLigand for metal complexes
MedicinePotential drug development
Materials ScienceSynthesis of advanced materials

Mechanism of Action

The mechanism of action of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide largely depends on its ability to coordinate with metal ions. The bipyridine moiety forms stable complexes with transition metals, which can then participate in various catalytic and redox processes. The cyanobenzamide group may interact with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Properties vs. Metal-Organic Complexes

N-{[2,4'-Bipyridine]-5-yl}-3-cyanobenzamide shares the 2,4'-bipyridine backbone with rare earth complexes described in , such as Y(2,4'-bpy)Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O. Key differences include:

Property This compound Y/La-2,4'-bpy Complexes Reference
Coordination Sites Free 2-N and 4'-N atoms Metal-bound via 2-N and 4'-N
Thermal Stability Not reported Stable up to 323 K; decomposes above 333 K
Decomposition Products CO₂, NO, C (373–623 K)

The absence of metal coordination in the main compound likely reduces its thermal stability compared to metal-organic complexes, which exhibit structured decomposition pathways involving ligand breakdown and halide release .

Pharmacological Activity vs. CNS-Targeting Pyridine Derivatives

highlights pyridine derivatives with anticonvulsant activity, such as Compound 48 (IC₅₀ = 0.715 µM in MES test) and Compound 50 (IC₅₀ = 0.661 µM). For example:

Compound Structure MES IC₅₀ (µM) scPTZ IC₅₀ (µM) Reference
Compound 48 Pyridine-thiophene-isonicotinamide 0.715 ± 1.07 79.32 ± 1.23
Compound 50 Multi-substituted pyridine-benzamide 0.661 ± 1.21 171.8 ± 2.22
Hypothesized Activity 3-cyanobenzamide-pyridine hybrid Predicted lower Requires testing

Physicochemical Properties vs. Parent 2,4'-Bipyridine

The parent compound, 2,4'-bipyridine (CAS 581-47-5), serves as a baseline for comparison:

Property This compound 2,4'-Bipyridine Reference
Melting Point Not reported 58–62°C
Boiling Point Not reported 280.8°C
Water Solubility Likely reduced due to benzamide Moderate (parent structure)
Stability Assumed stable at room temperature Stable under recommended conditions

The addition of the 3-cyanobenzamide group may reduce volatility and alter solubility, impacting formulation strategies.

Tables

Table 1. Thermal Decomposition Profiles of 2,4'-Bipyridine Derivatives

Compound Dehydration Range (K) Bipyridine Decomposition Range (K) Reference
La(2,4'-bpy)Cl₃·5H₂O 333–363 373–623
Y(2,4'-bpy)Cl₃·8H₂O 333–363 373–623

Table 2. Safety Data Comparison

Parameter This compound 2,4'-Bipyridine
Skin Irritation Unknown (likely reduced) H315
Acute Toxicity Requires testing H302+H312+H332
Regulatory Status Not classified UN 2811, 6.1

Biological Activity

N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a bipyridine moiety that is known for its versatile coordination chemistry and biological activity. The bipyridine structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Recent studies indicate that compounds containing bipyridine scaffolds exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The bipyridine derivatives disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
  • Case Study : A study evaluated the antimicrobial efficacy of several bipyridine derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies showed that this compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins .
  • Research Findings : A comparative analysis with other known anticancer agents revealed that this compound exhibited lower IC50 values, suggesting higher potency .

3. Immunomodulatory Effects

The immunomodulatory effects of this compound have also been investigated:

  • Inflammation Modulation : this compound was shown to downregulate pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
  • Case Study : In an animal model of autoimmune disease, treatment with the compound resulted in reduced symptoms and improved survival rates compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaMIC comparable to antibiotics
AnticancerHeLa, MCF-7Induction of apoptosis
ImmunomodulatoryMacrophagesDownregulation of cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling a 2,4'-bipyridine derivative with a 3-cyanobenzamide precursor. Key steps include:

  • Formation of the bipyridine core : Metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) can assemble the bipyridine scaffold .
  • Amidation : Activating the carboxylic acid group (e.g., via HATU/DMAP) for coupling with the bipyridine amine .
  • Optimization : Temperature control (e.g., 60–80°C), inert atmosphere, and catalysts like Pd(PPh₃)₄ improve yield. Purity is enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substitution patterns and confirms aromatic proton integration .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase HPLC) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure, particularly for coordination complexes .

Q. How does the 2,4'-bipyridine moiety influence the compound's electronic properties and metal-binding capacity?

  • The bipyridine nitrogen atoms act as Lewis bases, enabling chelation of transition metals (e.g., Ru²⁺, Re⁺) via d-orbital interactions. This facilitates applications in catalysis or photochemical studies .
  • Substituent effects (e.g., electron-withdrawing cyano groups) modulate redox potentials and π-π stacking interactions, as shown in cyclic voltammetry .

Advanced Research Questions

Q. What experimental strategies can elucidate the binding kinetics of this compound with biological targets (e.g., kinases or GPCRs)?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) by monitoring refractive index changes upon target interaction .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Molecular Docking Simulations : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can computational modeling (e.g., DFT) predict the compound's reactivity in catalytic or photodynamic applications?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electron transfer pathways. For example, the cyano group lowers LUMO energy, enhancing electron-accepting capacity .
  • Molecular Dynamics (MD) : Simulates solvent effects and stability of metal complexes under physiological conditions .

Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound at 25–40°C and pH 3–9 for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C for bipyridine derivatives) .

Comparative and Mechanistic Questions

Q. How do structural analogs of this compound differ in their coordination chemistry and biological activity?

  • Comparison Table :

CompoundKey Structural FeatureMetal-Binding CapacityBiological Activity
N-{[2,4'-Bipy]-5-yl}-3-cyanobenzamideCyano group at meta positionHigh (log K ~6.7 for Cu²⁺)Potential kinase inhibition
N-([3,3'-Bipy]-5-ylmethyl)-2,4-dichlorobenzamideDichloro substitutionModerate (log K ~5.2)Antimicrobial activity
Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipy]-5-carboxylateFluorinated alkyl chainEnhanced lipophilicityCatalytic CO₂ reduction

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Curves : Validate potency (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Off-Target Screening : Use proteome microarrays to identify unintended interactions .
  • Structural Analog Testing : Compare activity of derivatives to isolate pharmacophore contributions .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H332) .
  • Waste Disposal : Incinerate via certified hazardous waste services (UN 2811) .

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